molecular formula C8H4ClN3 B15201227 8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B15201227
M. Wt: 177.59 g/mol
InChI Key: RRIBPDZBHJSZKW-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile can be synthesized through a two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as bromoacetonitrile . This method provides a simple and practical approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products, respectively.

Scientific Research Applications

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and carbonitrile groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile
  • 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile

Uniqueness

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions and biological assays .

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H

InChI Key

RRIBPDZBHJSZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)C#N

Origin of Product

United States

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